
6-(Trifluoromethyl)cinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethyl)cinnoline is a heterocyclic compound that belongs to the cinnoline family. Cinnolines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. The trifluoromethyl group (-CF₃) attached to the cinnoline ring enhances the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties, making it a valuable scaffold in drug design and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)cinnoline typically involves the introduction of the trifluoromethyl group into the cinnoline ring. One common method is the transition metal-mediated trifluoromethylation of cinnoline derivatives. This process often employs reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates (CF₃SO₂Cl) in the presence of catalysts like copper or palladium .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient and consistent product yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability and cost-effectiveness of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Trifluoromethyl)cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced products.
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, solvent systems like ethanol or tetrahydrofuran (THF).
Substitution: NaOCH₃, KOtBu, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Major Products Formed:
- Oxidized derivatives with functional groups like hydroxyl (-OH) or carbonyl (C=O).
- Reduced derivatives with hydrogenated positions on the cinnoline ring.
- Substituted derivatives with various nucleophiles replacing the trifluoromethyl group or other substituents .
Applications De Recherche Scientifique
6-(Trifluoromethyl)cinnoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.
Medicine: Explored for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 6-(Trifluoromethyl)cinnoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific biological context and application .
Comparaison Avec Des Composés Similaires
Cinnoline: The parent compound without the trifluoromethyl group, known for its biological activities and synthetic versatility.
Quinoxaline: Another nitrogen-containing heterocycle with similar pharmacological properties and applications.
Quinazoline: A related heterocyclic compound with a broad spectrum of biological activities and medicinal applications.
Uniqueness of 6-(Trifluoromethyl)cinnoline: The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced binding affinity to molecular targets. These characteristics make it a valuable scaffold for drug design and development, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C9H5F3N2 |
|---|---|
Poids moléculaire |
198.14 g/mol |
Nom IUPAC |
6-(trifluoromethyl)cinnoline |
InChI |
InChI=1S/C9H5F3N2/c10-9(11,12)7-1-2-8-6(5-7)3-4-13-14-8/h1-5H |
Clé InChI |
IKEWCTUQXPRKQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=N2)C=C1C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



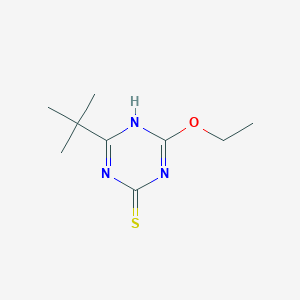

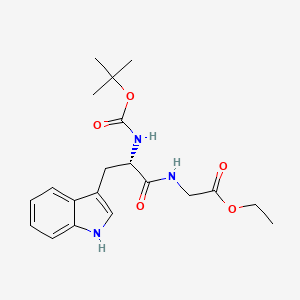
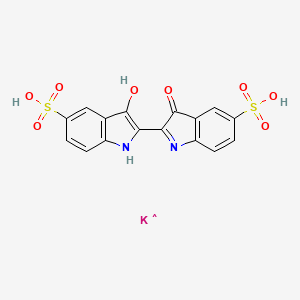
![4,4'-Dibromo-[2,2'-bipyridine]-6,6'-dicarboxylic acid](/img/structure/B13132638.png)

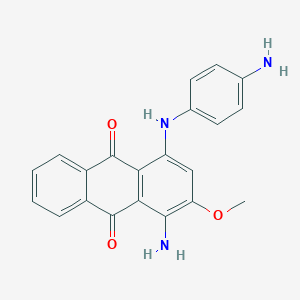
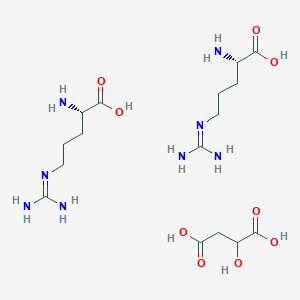
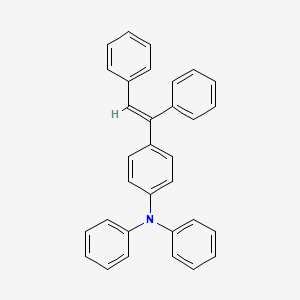



![(R)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B13132713.png)
